Tiodazosin hydrochloride
Description
Conceptual Framework of Alpha-Adrenergic Receptor Antagonists
Alpha-adrenergic receptor antagonists, commonly known as alpha-blockers, are a class of pharmaceutical agents that inhibit the action of catecholamines, such as norepinephrine (B1679862), at alpha-adrenergic receptors (adrenoceptors). cvpharmacology.comwikipedia.org This blockade prevents the physiological responses typically triggered by the sympathetic nervous system. drugbank.com
The mechanism of action involves these drugs binding to alpha-adrenoceptors on vascular smooth muscle. cvpharmacology.com Most function as competitive antagonists, reversibly blocking the binding of norepinephrine. cvpharmacology.com This antagonism leads to the relaxation of smooth muscle and vasodilation (the widening of blood vessels), which in turn reduces peripheral vascular resistance and lowers blood pressure. ontosight.aiwikipedia.org
There are two primary types of alpha-receptors, α1 and α2, which have different locations and functions. wikipedia.org
α1-Adrenergic Receptors: These are the predominant alpha-receptors on vascular smooth muscle and are linked to Gq-proteins. cvpharmacology.com Their activation leads to smooth muscle contraction. cvpharmacology.com α1-blockers, therefore, are effective vasodilators. nih.gov
α2-Adrenergic Receptors: These are found on sympathetic nerve terminals and act as a negative feedback mechanism, inhibiting further norepinephrine release. cvpharmacology.com Non-selective antagonists that block both α1 and α2 receptors can cause an unintended increase in norepinephrine release, which may lead to side effects like tachycardia. cvpharmacology.comdrugbank.com
Selective α1-antagonists, such as prazosin (B1663645) and doxazosin (B1670899), were developed to specifically target the α1-receptors, providing a more direct approach to treating conditions like hypertension by correcting elevated total peripheral resistance. drugbank.comnih.gov
Historical Context of Tiodazosin (B1223089) Hydrochloride Research
Tiodazosin hydrochloride emerged as a new antihypertensive agent structurally related to prazosin. ncats.io Early research focused on its potential as a vasodilator for the management of hypertension. nih.govnih.gov Studies in the late 1970s and early 1980s aimed to characterize its pharmacological profile and compare its efficacy to its prototype, prazosin. ncats.io
Initial preclinical studies in anesthetized rats showed that intravenously administered tiodazosin and prazosin were equally effective as hypotensive agents. ncats.io However, other findings suggested that the hypotensive potency of prazosin was greater than that of tiodazosin. ncats.io A notable finding from a 52-day chronic administration study in rats was that tiodazosin produced sustained reductions in blood pressure comparable to prazosin, but with significantly less alpha-adrenergic receptor antagonist activity as measured by norepinephrine dose-pressor response profiles. ncats.io
Further investigation in beagle dogs focused on determining the bioavailability and disposition parameters of tiodazosin. nih.gov This research found that tiodazosin had a significantly shorter half-life than prazosin. nih.gov A study evaluating its long-term effects in patients with essential hypertension showed that after 10 weeks, tiodazosin produced a significant reduction in mean blood pressure in a majority of patients, primarily by decreasing systemic vascular resistance without altering heart rate or cardiac output. nih.gov
Classification and Structural Relationships within Quinazoline (B50416) Derivatives
This compound belongs to the quinazoline class of N-containing heterocyclic compounds. ontosight.aitandfonline.com The quinazoline structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. tandfonline.comresearchgate.netfrontiersin.org Numerous quinazoline derivatives have been developed as therapeutic agents, particularly as antihypertensives. nih.govactascientific.com Marketed drugs like Prazosin, Doxazosin, and Terazosin are all based on the quinazoline nucleus and function as alpha-adrenergic blockers. frontiersin.orgnih.gov
The chemical structure of this compound is complex, featuring a 4-amino-6,7-dimethoxyquinazoline moiety linked to a piperazine (B1678402) ring. This piperazine ring is, in turn, connected to a 5-(methylthio)-1,3,4-oxadiazole-2-yl)methanone group. ontosight.ai This unique structure distinguishes it from other quinazoline alpha-blockers like prazosin, which features a furoylpiperazine moiety. nih.gov The nature of the substituents on the quinazoline ring system profoundly influences the compound's potency and duration of action. nih.gov The development of these derivatives illustrates the principle of molecular hybridization in drug design, where different pharmacophoric moieties are combined to create new compounds with potentially improved therapeutic profiles. tandfonline.com
Detailed Research Findings
| Parameter | Tiodazosin | Prazosin | Study Context | Source |
|---|---|---|---|---|
| Hypotensive Effect (IV, Rats) | Equally effective | Equally effective | Intravenous administration in anesthetized rats. | ncats.io |
| Hypotensive Potency | Less potent | More potent | General comparative assessment. | ncats.io |
| Chronic Blood Pressure Reduction (Rats) | Sustained and equivalent reduction | Sustained and equivalent reduction | 25 and 52-day chronic administration via drinking water. | ncats.io |
| Alpha-Adrenergic Antagonist Activity (Chronic) | Appreciably less than prazosin | Higher than tiodazosin | Assessed by norepinephrine dose-pressor response after 52 days. | ncats.io |
| Half-Life (Dogs) | Significantly shorter | Longer than tiodazosin | Comparative study in beagle dogs. | nih.gov |
| Bioavailability (Dogs) | 3-fold less than predicted | Same as predicted | Comparative study in beagle dogs. | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
62412-39-9 |
|---|---|
Molecular Formula |
C18H22ClN7O4S |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21N7O4S.ClH/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;/h8-9H,4-7H2,1-3H3,(H2,19,20,21);1H |
InChI Key |
QASXNJVDTVWTBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC.Cl |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Tiodazosin Hydrochloride
Strategies for Intermediate Preparation in Tiodazosin (B1223089) Synthesis
The synthesis of Tiodazosin, an α1-adrenergic receptor antagonist, relies on the efficient preparation of key molecular precursors. wikipedia.org A crucial intermediate in the synthesis of Tiodazosin and related quinazoline-based antihypertensive agents is the mono-N-Acyl piperazine (B1678402) derivative. google.comgoogle.com Traditional methods for creating these intermediates often involved corrosive and expensive reagents like thionyl chloride or oxalyl chloride, and required the use of mineral acids to protect one of the nitrogen atoms in the piperazine ring to prevent diacylation (the formation of a double-acylated product). google.com
More efficient and industrially viable processes have been developed to overcome these challenges. One improved method involves the direct reaction of a piperazine suspension with an ethyl ester, such as ethyl 1,4-benzodioxan-2-carboxylate, in a solvent like xylene. The mixture is heated to drive the reaction, resulting in the formation of the desired N-(1,4-Benzodioxane-2-carbonyl) piperazine intermediate. google.com This approach provides a simpler and higher-yielding pathway for producing these essential building blocks for Tiodazosin and similar pharmaceuticals. google.comgoogle.com
Methods for Core Structure Formation, Emphasizing Oxadiazole Ring Construction
The 1,3,4-oxadiazole (B1194373) ring is a central feature of Tiodazosin's chemical structure and is integral to its pharmacological activity. smolecule.comresearchgate.net The construction of this heterocyclic core is a pivotal step in the synthesis. A common and effective strategy for forming 5-substituted-1,3,4-oxadiazole-2-thiol derivatives involves the reaction of an acylhydrazide with carbon disulfide (CS₂) in a basic alcoholic solution, followed by acidification. nih.govjchemrev.comjchemrev.com This method is widely used for preparing a variety of 1,3,4-oxadiazole derivatives. jchemrev.comjchemrev.com
Another significant approach is the oxidative cyclization of N-acylhydrazones, which are typically formed from the condensation of an aldehyde and a hydrazide. jchemrev.com Various oxidizing agents can be employed for this cyclization. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) has been reported as an effective and inexpensive oxidizing agent for converting acylthiosemicarbazides into 5-aryl-2-amino-1,3,4-oxadiazoles, offering a safe method applicable to large-scale synthesis. nih.govjchemrev.com Iodine, in the presence of a base like potassium carbonate, is also utilized to facilitate the transition metal-free oxidative cyclization of acylhydrazones. jchemrev.comjchemrev.com
The reaction conditions for oxadiazole ring formation are critical for optimizing yield and purity. These transformations are often conducted at elevated temperatures, typically between 80-120°C, in polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane. smolecule.com
Functionalization and Modification Reactions for Pharmacological Optimization
The 1,3,4-oxadiazole scaffold is considered a privileged structure in medicinal chemistry due to its favorable metabolic profile and its ability to participate in binding interactions with various biological targets. nih.govmdpi.com The functionalization and modification of the Tiodazosin structure are performed to optimize its pharmacological properties, such as efficacy and selectivity. smolecule.com
Structural modifications can be introduced at various positions on the molecule. For example, functionalization at specific sites on the aromatic rings can be carried out to enhance the compound's therapeutic profile. smolecule.com The versatility of the 1,3,4-oxadiazole ring allows it to act as a bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable component for drug design. nih.gov By applying different synthetic strategies, a library of Tiodazosin analogs can be generated with diverse functional groups, allowing for a systematic exploration of structure-activity relationships and the development of new therapeutic agents. mdpi.com
Comparative Analysis of Synthetic Routes for 1,3,4-Oxadiazole Derivatives
Several synthetic routes are available for the construction of the 1,3,4-oxadiazole ring, each with distinct advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
A comparative analysis of common methods is presented below:
| Synthetic Method | Reagents/Precursors | General Conditions | Advantages | Disadvantages |
| Cyclodehydration of Diacylhydrazines | Diacylhydrazines | Dehydrating agents (e.g., POCl₃, H₂SO₄) | Good yields, well-established method nih.gov | Requires harsh acidic or dehydrating conditions |
| Oxidative Cyclization of Acylhydrazones | Acylhydrazones, Oxidizing agent | Agents like I₂, K₂CO₃; 1,3-dibromo-5,5-dimethylhydantoin jchemrev.com | Mild conditions, transition metal-free options available jchemrev.comjchemrev.com | May require preparation of the acylhydrazone precursor |
| Reaction with Carbon Disulfide | Acylhydrazides, CS₂ | Basic alcoholic solution, followed by acidification nih.govjchemrev.com | Effective for synthesizing 5-substituted-2-thiol derivatives nih.gov | Limited to thiol-substituted oxadiazoles |
| One-Pot Synthesis from Carboxylic Acids | Carboxylic acids, Acylhydrazides | Coupling agents (e.g., HATU, Burgess reagent) openmedicinalchemistryjournal.com | Efficient one-pot procedure, good to excellent yields (70-93%) openmedicinalchemistryjournal.com | Reagents can be expensive |
| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation | Shorter reaction times, often higher yields compared to conventional heating mdpi.comopenmedicinalchemistryjournal.com | Requires specialized equipment |
Exploration of Chemical Reactions for Analog Development
The development of Tiodazosin analogs is pursued to discover compounds with improved therapeutic properties. Specific chemical reactions are employed to modify the parent structure, with acylation and reduction being key transformations.
Acylation Reactions
Acylation reactions are fundamental in the synthesis and modification of Tiodazosin. The core synthesis involves the acylation of a piperazine derivative, which is a critical step for linking the quinazoline (B50416) moiety to the oxadiazole-containing fragment. smolecule.com By using various acylating agents, chemists can introduce different functional groups, thereby modifying the molecule's steric and electronic properties. google.comsmolecule.com This allows for the systematic alteration of the compound's pharmacological profile to enhance activity or reduce side effects. The preparation of a series of amide analogs through coupling reactions with primary and secondary amines is a common strategy in medicinal chemistry to explore structure-activity relationships. b-pompilidotoxin.com
Substitution Reactions
The synthesis of Tiodazosin hydrochloride is centered around two critical substitution reactions that sequentially build the molecule's core structure. These reactions involve the formation of the quinazoline-piperazine linkage via a nucleophilic aromatic substitution, followed by the attachment of the oxadiazole moiety through a nucleophilic acyl substitution.
Nucleophilic Aromatic Substitution (SNAr)
The initial and foundational step in the synthesis of the Tiodazosin backbone is the formation of the key intermediate, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927). innospk.com This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic nitrogen atom of a piperazine molecule attacks the electron-deficient C2 position of the 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) ring, displacing the chloride leaving group. prepchem.commdpi.com
The reaction is typically performed by heating the reactants in a suitable high-boiling solvent. One documented method involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with piperazine hydrobromide in 2-methoxyethanol (B45455) at reflux. prepchem.com The resulting intermediate is then treated with a base, such as sodium hydroxide, to yield the final product. prepchem.com The C4-amino and C6/C7-methoxy groups on the quinazoline ring act as activating groups, rendering the C2 position more susceptible to nucleophilic attack. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 4-amino-2-chloro-6,7-dimethoxyquinazoline | Piperazine hydrobromide | 2-Methoxyethanol | Stirred at reflux for 1.25 hours, followed by treatment with aqueous NaOH. | 62% |
Nucleophilic Acyl Substitution
The second key substitution reaction is the acylation of the secondary amine on the piperazine ring of the 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine intermediate. This reaction, a nucleophilic acyl substitution, forms the amide bond that connects the piperazine linker to the 5-(methylthio)-1,3,4-oxadiazole group.
In this step, the nitrogen atom of the piperazine ring acts as the nucleophile. It attacks the electrophilic carbonyl carbon of an activated 5-(methylthio)-1,3,4-oxadiazole-2-carboxylic acid derivative. While specific patent literature for this exact step in Tiodazosin synthesis is not detailed, the process follows a well-established chemical transformation analogous to the synthesis of similar quinazoline-based pharmaceuticals like Prazosin (B1663645) and Doxazosin (B1670899). nih.gov Typically, the carboxylic acid is converted into a more reactive acylating agent, such as an acyl chloride, to facilitate the reaction. The reaction of this activated derivative with the piperazine intermediate proceeds readily to form the final Tiodazosin base.
Molecular Mechanism of Action and Receptor Pharmacology
Characterization of Alpha-1 Adrenergic Receptor Antagonism
Tiodazosin's primary mechanism of action is the blockade of alpha-1 adrenergic receptors. This antagonism is characterized by its competitive nature and its selectivity for postsynaptic receptors, which dictates its pharmacological profile.
Competitive Binding Kinetics at Alpha-1 Adrenergic Receptors
Tiodazosin (B1223089) hydrochloride acts as a potent and competitive antagonist at postsynaptic alpha-adrenergic receptors. tandfonline.comnih.gov Its mechanism involves reversible binding to these receptors, thereby competing with endogenous catecholamines like norepinephrine (B1679862). Research demonstrates that tiodazosin's affinity for the postsynaptic alpha receptor is approximately 17 times lower than that of prazosin (B1663645). tandfonline.comnih.gov However, its potency in this regard is significantly greater, being about four times more potent than phentolamine. tandfonline.comnih.gov This competitive interaction is a key feature of its pharmacological activity.
Specificity for Alpha-1A Adrenergic Receptor Subtype
Detailed characterization of tiodazosin's binding affinity across the specific alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) is not extensively detailed in the available scientific literature. However, studies have confirmed its selectivity for postsynaptic alpha-adrenergic receptors over presynaptic ones. uam.es This contrasts with non-selective agents like phentolamine, which show activity at both pre- and postsynaptic receptors. uam.es The focus on postsynaptic blockade is a defining characteristic shared with prazosin. tandfonline.com
Impact on Norepinephrine-Mediated Physiological Processes
By competitively blocking alpha-1 adrenergic receptors, tiodazosin effectively counteracts the physiological effects of norepinephrine. In vascular smooth muscle, the binding of norepinephrine to alpha-1 receptors typically induces vasoconstriction. Tiodazosin's antagonism at these sites inhibits this contractile response. nih.gov This is evidenced by the parallel rightward shift it produces in the concentration-response curves to norepinephrine in arterial preparations. nih.gov Furthermore, its antagonist activity has been assessed by evaluating norepinephrine dose-pressor response profiles. uam.es
Postsynaptic Alpha Adrenergic Receptor Blocking Properties
Tiodazosin demonstrates marked selectivity for postsynaptic alpha-adrenergic receptors. uam.es Unlike antagonists that also block presynaptic alpha-2 receptors, tiodazosin, similar to prazosin, does not have a significant affinity for these presynaptic sites. tandfonline.comnih.gov The blockade of presynaptic alpha-2 receptors would typically inhibit the negative feedback mechanism for norepinephrine release, leading to increased neurotransmitter levels in the synapse. Tiodazosin's lack of marked affinity for these presynaptic receptors means it primarily acts by blocking the target receptors of norepinephrine without significantly altering its release. tandfonline.com
Analysis of Concentration-Response Relationships to Norepinephrine
The interaction between tiodazosin and norepinephrine at the receptor level can be quantified using pharmacological models, such as Schild plot analysis, which provides insight into the nature and potency of the antagonism.
Schild Plot Analysis and pA2 Value Determination
Schild plot analysis is a crucial method for distinguishing between competitive and non-competitive antagonism. For a competitive antagonist, the plot of the log of (concentration ratio - 1) against the negative log of the antagonist's molar concentration should yield a straight line with a slope of approximately 1. nih.gov
In vitro studies of tiodazosin have utilized this method to characterize its antagonist properties. A Schild plot constructed from the concentration-response curves to norepinephrine in the presence of two different concentrations of tiodazosin yielded a slope of -0.99. nih.gov This value is nearly identical to the theoretical slope of -1.0 for competitive antagonism, confirming the competitive nature of tiodazosin's binding at postsynaptic alpha-1 receptors. nih.govnih.gov
From this analysis, the pA2 value was determined to be 8.66. nih.gov The pA2 value represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response. nih.gov This value serves as a quantitative measure of the antagonist's potency.
| Parameter | Value | Significance |
|---|---|---|
| Antagonism Type | Competitive | Binds reversibly to the same site as the agonist (norepinephrine). |
| Schild Plot Slope | -0.99 | Confirms competitive antagonism (theoretical value is -1.0). nih.gov |
| pA2 Value | 8.66 | Indicates high antagonist potency at the alpha-1 adrenergic receptor. nih.gov |
| Compound | Relative Affinity |
|---|---|
| Prazosin | Highest |
| Tiodazosin | 17x lower than Prazosin. tandfonline.comnih.gov |
| Phentolamine | 4x lower than Tiodazosin. tandfonline.comnih.gov |
Influence on Vasoconstriction and Vasodilation Mechanisms
Tiodazosin hydrochloride exerts its primary influence on vascular tone by competitively blocking alpha-1 adrenergic receptors located on the smooth muscle of blood vessels. nih.govnih.gov These receptors are instrumental in mediating vasoconstriction, the narrowing of blood vessels, which increases blood pressure. researchgate.net When stimulated by endogenous catecholamines like norepinephrine, alpha-1 receptors trigger a cascade of intracellular events leading to smooth muscle contraction. youtube.com
By acting as a competitive antagonist, tiodazosin prevents norepinephrine from binding to these receptors. nih.govnih.gov This inhibition counters the normal sympathetic tone that maintains vascular resistance, leading to the relaxation of both arterial and venous smooth muscle. youtube.comnih.gov The result is vasodilation—the widening of blood vessels—which reduces total peripheral resistance and consequently lowers blood pressure. nih.govnih.govwikipedia.org
In vitro studies have precisely characterized this competitive antagonism. In isolated mesenteric artery preparations, tiodazosin causes a parallel rightward shift in the concentration-response curves for norepinephrine, a hallmark of competitive receptor blockade. nih.gov A Schild plot analysis of this interaction yielded a pA2 value of 8.66, which quantifies its high affinity for the alpha-1 receptor. nih.gov This selective postsynaptic blockade allows tiodazosin to reduce blood pressure without causing the significant reflex tachycardia often associated with non-selective alpha-blockers that also inhibit presynaptic alpha-2 receptors. nih.gov
| Mechanism | Target | Effect | Outcome |
|---|---|---|---|
| Competitive Antagonism | Postsynaptic Alpha-1 Adrenergic Receptors | Blocks norepinephrine-induced smooth muscle contraction | Vasodilation, Reduced Peripheral Resistance |
| Direct Action | Vascular Smooth Muscle | Promotes muscle relaxation | Vasodilation |
Interaction with Alpha-1 Acid Glycoprotein (B1211001) and Nitric Oxide Synthesis
Interaction with Alpha-1 Acid Glycoprotein (AAG)
The pharmacological activity of this compound can be modulated by its interaction with plasma proteins, most notably alpha-1 acid glycoprotein (AAG). cvphysiology.com AAG is an acute-phase reactant protein in the blood that binds to numerous drugs, particularly basic compounds, and can influence their availability and action at the receptor site. nih.govnih.gov
Research conducted on isolated rabbit aortic strips has demonstrated that the presence of AAG significantly diminishes the pharmacological activity of tiodazosin. cvphysiology.com In these experiments, the ability of tiodazosin to antagonize the vasoconstrictive effects of the alpha-1 adrenergic agonist phenylephrine (B352888) was reduced in the presence of AAG. Specifically, at an unbound tiodazosin concentration of 122 nM, the EC50 value for phenylephrine was 39% lower when AAG was present, indicating a reduced antagonistic effect. cvphysiology.com This suggests that AAG binding restricts the amount of free, active tiodazosin available to interact with its target alpha-1 adrenoceptors. The proposed mechanism is that AAG binds in the vicinity of the adrenoceptor, sterically hindering the interaction between the antagonist and the receptor.
| Antagonist | Unbound Concentration | Reduction in Pharmacological Activity (vs. AAG-free control) |
|---|---|---|
| Tiodazosin | 122 nM | 39% |
| Prazosin | 5.69 nM | 47% |
| WB4101 | 25.6 nM | 68% |
Interaction with Nitric Oxide Synthesis
Direct studies investigating the specific interaction between this compound and the nitric oxide (NO) synthesis pathway are not extensively documented in the available scientific literature. Nitric oxide is a critical signaling molecule and potent vasodilator produced by endothelial cells via the enzyme nitric oxide synthase (NOS). Its production leads to smooth muscle relaxation through a cGMP-mediated pathway. youtube.com
However, research on other selective alpha-1 adrenoceptor antagonists, such as doxazosin (B1670899), provides insight into the potential effects of this drug class on NO synthesis. Studies have shown that stimulation of alpha-1 adrenoceptors can trigger the release of nitric oxide, suggesting a complex interplay between the sympathetic nervous system and endothelial function. physiology.orgnih.gov Furthermore, treatment with doxazosin in hypertensive animal models has been found to increase blood flow and up-regulate the mRNA expression of both neuronal NOS (nNOS) and endothelial NOS (eNOS). nih.gov In hypertensive patients, doxazosin treatment has been observed to increase the plasma levels of nitrites and nitrates, which are stable metabolites of NO. wikipedia.org This evidence suggests that alpha-1 receptor blockade may indirectly enhance the NO pathway, contributing to improved endothelial function and vasodilation. While these findings highlight a potential mechanism for the drug class, further research is required to confirm a direct effect of tiodazosin on nitric oxide synthesis.
Preclinical Pharmacological Investigations and Biological Activities
In Vitro Research Models for Tiodazosin (B1223089) Hydrochloride Evaluation
The preclinical assessment of tiodazosin hydrochloride, a quinazoline (B50416) derivative, has relied on a variety of in vitro models to elucidate its pharmacological profile and biological activities. These models are essential for understanding the compound's mechanism of action at the tissue, cellular, and molecular levels before any potential clinical application. The following sections detail the specific in vitro systems and assays that have been instrumental in characterizing this compound.
Isolated Tissue Preparations and Organ Bath Studies
Isolated tissue preparations serve as a vital tool in pharmacology to study the effects of a compound on specific organ functions in a controlled ex vivo environment. These studies typically involve mounting an isolated organ or a piece of tissue in an organ bath containing a physiological salt solution, where its contractile or relaxation responses to pharmacological agents can be measured.
To investigate the vascular effects of this compound, contractility assays using isolated rat mesenteric artery and portal vein have been employed. These tissues are selected for their rich expression of adrenergic receptors, making them suitable models for studying compounds that target the sympathetic nervous system.
In studies with the rat mesenteric artery, this compound has been identified as a potent competitive postsynaptic alpha-1 adrenergic receptor antagonist. When the mesenteric artery preparations were exposed to norepinephrine (B1679862), a natural agonist of adrenergic receptors, it induced a dose-dependent contraction. The introduction of this compound into the organ bath resulted in a parallel rightward shift of the norepinephrine concentration-response curves. This parallel shift, without a depression of the maximum response, is characteristic of competitive antagonism.
A Schild plot analysis was constructed from these experiments to quantify the antagonist potency of this compound. The analysis yielded a pA2 value of 8.66. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates a greater antagonist potency. The slope of the Schild plot was determined to be -0.99, which is very close to unity. A slope of -1.0 is theoretically expected for a simple competitive antagonist, suggesting that this compound binds to a single population of receptors in a competitive and reversible manner.
In contrast, the inhibitory effects of this compound on norepinephrine-induced contractions in the rat portal vein presented a different profile. The inhibition resulted in a nonparallel shift of the norepinephrine concentration-response curve, accompanied by a significant depression of the maximal response. This suggests a more complex interaction in this tissue, potentially involving non-competitive or insurmountable antagonism.
| Parameter | Value | Significance |
|---|---|---|
| pA2 Value | 8.66 | Indicates high antagonist potency at alpha-1 adrenergic receptors. |
| Schild Plot Slope | -0.99 | Suggests a competitive and reversible antagonism. |
Cell-Based Assays for Receptor Binding and Functional Responses
Cell-based assays are fundamental in determining the specific molecular targets of a drug and quantifying its interaction with those targets. These assays often utilize cultured cells that naturally express or are engineered to express the receptor of interest.
Radioligand binding assays are a powerful technique used to measure the affinity and density of receptors in a given tissue or cell preparation. This method involves the use of a radiolabeled ligand (a molecule that binds to the receptor) that can be detected and quantified.
From these saturation experiments, two key parameters can be determined: the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the density of the receptors in the tissue.
Competitive binding assays are used to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.
In this format, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. The affinity of the competitor for the receptor, represented by the inhibition constant (Ki), can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Due to the lack of specific competitive binding data for this compound, the following table provides illustrative data for doxazosin (B1670899), a structurally and functionally similar alpha-1 adrenergic antagonist, to demonstrate the type of information generated from such assays.
| Receptor Subtype | pKi Value | Ki Value (nM) |
|---|---|---|
| α1A | 9.27 | 0.54 |
| α1B | 9.11 | 0.78 |
| α1D | 9.27 | 0.54 |
Note: The data presented in this table is for Doxazosin and is intended to be illustrative of the data obtained from competitive binding assays due to the absence of specific published data for this compound.
Cellular Models for Drug Resistance Overcoming
Cellular models are crucial for investigating the potential of new compounds to overcome drug resistance in various diseases, particularly in cancer chemotherapy. Multidrug resistance (MDR) is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.
In vitro studies to assess a compound's ability to overcome MDR typically involve the use of cancer cell lines that have been selected for resistance to a specific chemotherapeutic agent and are known to overexpress an ABC transporter. The effect of the test compound on the cytotoxicity of the chemotherapeutic agent in the resistant cell line is then compared to its effect in the parental, drug-sensitive cell line. A compound that can sensitize the resistant cells to the chemotherapeutic agent is considered a potential MDR modulator.
Currently, there is no available scientific literature that has investigated the potential of this compound in cellular models of drug resistance. Therefore, its activity in overcoming multidrug resistance remains uncharacterized.
Studies on Smooth Muscle Relaxation in Urological Contexts
While direct in vitro studies focusing exclusively on this compound's effects on urological smooth muscle are not extensively detailed in available literature, its mechanism as a potent postsynaptic alpha-1 adrenergic receptor antagonist provides a strong basis for its expected activity. nih.gov Alpha-1 adrenergic receptors are densely located in the smooth muscle of the prostate, bladder neck, and prostatic urethra. nih.govnih.gov Antagonism of these receptors is a well-established mechanism for inducing smooth muscle relaxation, which is crucial for relieving lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). droracle.aifrontiersin.org
Research on analogous alpha-1 blockers demonstrates this principle effectively. In vitro studies on human prostatic tissue show that alpha-1 antagonists inhibit phenylephrine-induced contractions, a key model for assessing smooth muscle relaxation. nih.govbiomedres.us For instance, various selective and non-selective alpha-1 blockers have been shown to reduce the tone of prostatic and bladder base smooth muscle. droracle.ai Given that tiodazosin is a structural analogue of prazosin (B1663645) and a potent alpha-1 blocker, it is anticipated to exert similar relaxant effects on urological smooth muscle by competitively blocking norepinephrine-mediated contraction. nih.gov Studies on rabbit trigonal smooth muscle have confirmed that alpha-1 antagonists like doxazosin and tamsulosin (B1681236) effectively inhibit noradrenaline-based contractions, further supporting the class effect. vfu.cz
In Vivo Animal Model Research (Excluding Safety and Toxicity)
Efficacy Studies in Animal Models of Hypertension
Animal models are crucial for evaluating antihypertensive agents. nih.govgsconlinepress.com In studies involving conscious rats, long-term administration of the alpha-1 blocker doxazosin resulted in a significant and sustained decrease in systolic, diastolic, and mean blood pressure. nih.gov For example, after 12 weeks of treatment, a maximal decrease in systolic blood pressure of 29.3% was observed 8 hours after the last administration. nih.gov It is expected that tiodazosin, through its similar pharmacological action, would demonstrate comparable antihypertensive efficacy in relevant preclinical models.
Investigation of Hemodynamic and Systemic Effects in Experimental Animals
Preclinical studies investigating the specific hemodynamic profile of tiodazosin in animal models are limited. However, its classification as an alpha-1 adrenoceptor antagonist allows for inferences based on the known effects of this drug class. nih.govnih.gov Alpha-1 blockers reduce blood pressure by decreasing systemic vascular resistance. nih.gov
In a clinical study on hypertensive patients, tiodazosin was shown to significantly reduce intra-arterial mean blood pressure as a result of a fall in systemic vascular resistance, while heart rate and cardiac output remained unchanged. nih.gov This profile is consistent with findings from animal studies of other quinazoline derivatives. For example, long-term administration of doxazosin to conscious rats effectively lowered blood pressure without causing significant changes in heart rate. nih.gov The primary hemodynamic effect of this class in animals is the relaxation of both arteriolar resistance vessels and venous capacitance systems, which reduces both cardiac preload and afterload. nih.gov
Studies on Urinary Tract Smooth Muscle Relaxation in Animal Models of Benign Prostatic Hyperplasia
Animal models of benign prostatic hyperplasia (BPH), often induced in rats and dogs, are standard tools for evaluating drugs intended to treat LUTS. nih.gov These models are used to assess the ability of a compound to relax the smooth muscle of the urinary tract, thereby improving urinary flow. nih.gov
While no studies have been identified that specifically use tiodazosin in animal models of BPH, extensive research has been conducted with similar alpha-1 blockers. In a murine model designed to study prostatic cell interactions, treatment with doxazosin led to a significant reduction in prostatic tissue size. nih.gov The therapeutic effect of alpha-1 antagonists in BPH models is attributed to the relaxation of prostate and bladder neck smooth muscle tone. biomedres.us Given tiodazosin's potent alpha-1 adrenergic antagonism, it would be expected to produce similar beneficial effects on urinary tract smooth muscle in preclinical BPH models. nih.gov
Exploration of Neuroprotective Properties in Preclinical Systems
A review of available scientific literature did not yield studies or data pertaining to the exploration of potential neuroprotective properties of this compound in preclinical systems. Research has focused primarily on its cardiovascular and urological applications.
Bioavailability and Disposition Studies in Animal Species
The bioavailability and disposition of tiodazosin have been investigated in beagle dogs, providing key pharmacokinetic parameters and a comparison with its analogue, prazosin. nih.gov In a study where tiodazosin was administered to five male beagle dogs both intravenously and as an oral solution, its pharmacokinetic profile was characterized. nih.gov
The study revealed that the half-life of tiodazosin was significantly shorter than that of prazosin. nih.gov A notable finding was that the calculated oral bioavailability of tiodazosin was unexpectedly low, approximately three-fold less than what was predicted based on its hepatic clearance. nih.gov This discrepancy suggests that the standard assumptions used to predict the bioavailability of compounds cleared by the liver may not apply to tiodazosin in this species. nih.gov
| Parameter | Tiodazosin | Prazosin |
|---|---|---|
| Half-Life (t½) | Significantly shorter than Prazosin | Longer than Tiodazosin |
| Calculated Bioavailability | 3-fold less than predicted | Same as predicted |
| Administration Route | Intravenous and Oral Solution | Data from previous work |
| Animal Model | Male Beagle Dogs (n=5) | Male Beagle Dogs |
Comparative Pharmacological Studies with Analogous Compounds in Animal Models
This compound, a quinazoline derivative, has been the subject of preclinical pharmacological investigations to characterize its biological activities, particularly in comparison to its structural analogs. These studies are crucial for understanding its potency, mechanism of action, and potential therapeutic profile. The primary analog used for comparison in animal models has been prazosin, a well-established alpha-1 adrenergic receptor antagonist.
In Vivo Comparative Studies in Animal Models
Research conducted on both conscious and anesthetized rats has provided valuable insights into the comparative hypotensive effects of tiodazosin and prazosin. In these studies, both compounds demonstrated a dose-dependent reduction in systolic and diastolic blood pressure. However, a notable difference in potency was observed, with prazosin being approximately twenty times more potent than tiodazosin in inducing a hypotensive response. nih.gov Despite this difference in potency, both agents exhibited a similar characteristic of producing relatively minor changes in heart rate alongside their blood pressure-lowering effects. nih.gov
Further investigations in spontaneously hypertensive rats (SHR) explored the "first-dose" phenomenon, a pronounced hypotensive response to the initial administration of a drug. Prazosin is known to elicit this effect. In these animal models, a single oral dose of prazosin (1 mg/kg) resulted in a significant decrease in systolic blood pressure 12 hours after administration. In contrast, tiodazosin, at doses of 1 and 2 mg/kg orally, did not produce a similar reduction in blood pressure at the 12-hour mark. This suggests a difference in the acute hypotensive profile of the two compounds.
A key differentiator in their in vivo pharmacology lies in their mechanism of action. The hypotensive activity of prazosin was completely negated by pretreatment with either the ganglionic blocking agent pentolinium (B87235) or the alpha-adrenoceptor antagonist phentolamine. nih.gov This indicates that prazosin's effect is mediated exclusively through alpha-adrenoceptor blockade. On the other hand, tiodazosin retained a significant portion of its hypotensive activity (up to 28%) even after pretreatment with these agents. nih.gov This finding suggests that while tiodazosin's primary mechanism is alpha-adrenoceptor antagonism, it also possesses a secondary, direct vasodilatory action. nih.gov
Both tiodazosin and prazosin were effective in attenuating the pressor responses to norepinephrine and reversing the pressor effects of adrenaline, which is consistent with their alpha-adrenoceptor blocking properties. In this regard, prazosin was found to be six times more potent than tiodazosin. nih.gov
| Parameter | Tiodazosin (BL-5111A) | Prazosin | Animal Model |
|---|---|---|---|
| Relative Hypotensive Potency | 1 | 20 | Conscious and Anesthetized Rats |
| "First-Dose" Effect (at 12h) | No significant effect | Significant reduction in systolic BP | Spontaneously Hypertensive Rats |
| Effect of Pentolinium/Phentolamine Pretreatment | Retained up to 28% of hypotensive activity | Hypotensive activity abolished | Rats |
| Relative Potency in Alpha-Adrenoceptor Blockade (vs. Adrenaline) | 1 | 6 | Rats |
In Vitro Comparative Studies
In vitro studies have further elucidated the differences in the receptor pharmacology of tiodazosin and its analogs. Tiodazosin, like prazosin, acts as a potent and competitive postsynaptic alpha-adrenergic receptor antagonist. nih.govtandfonline.comtandfonline.com However, there is a distinct difference in their affinity for these receptors. Tiodazosin exhibited a 17-fold lower affinity for the postsynaptic alpha receptor compared to prazosin. nih.govtandfonline.comtandfonline.com Despite this lower affinity relative to prazosin, tiodazosin was still found to be four times more potent than phentolamine, another alpha-adrenergic antagonist. nih.govtandfonline.comtandfonline.com
Both compounds demonstrated a noncompetitive antagonism of alpha-adrenergic receptors in the portal vein. nih.govtandfonline.comtandfonline.com Importantly, neither tiodazosin nor prazosin showed a significant affinity for presynaptic alpha-adrenergic receptors. nih.govtandfonline.comtandfonline.com This selectivity for postsynaptic receptors is a key characteristic of this class of compounds. Furthermore, in vitro assessments confirmed the in vivo findings regarding a direct vasodilator effect; tiodazosin was shown to lack any measurable direct vasodilator effects that were independent of its alpha-adrenergic receptor blockade in these isolated tissue preparations. nih.govtandfonline.comtandfonline.com
| Parameter | Tiodazosin (BL-5111) | Prazosin | Phentolamine |
|---|---|---|---|
| Relative Affinity for Postsynaptic Alpha Receptor | 1 | 17 | 0.25 |
| Antagonism in Portal Vein | Noncompetitive | Noncompetitive | Not specified |
| Affinity for Presynaptic Alpha Receptors | Not marked | Not marked | Not specified |
Structure Activity Relationship Sar Studies and Analog Design
Elucidation of Key Structural Moieties Contributing to Alpha-Adrenergic Activity
The alpha-1 adrenergic antagonist activity of tiodazosin (B1223089) and its congeners is critically dependent on three key structural components: the quinazoline (B50416) ring system, the piperazine (B1678402) linker, and the acyl moiety, which in the case of tiodazosin is a 1,3,4-oxadiazole (B1194373) derivative. The spatial arrangement and electronic properties of these moieties are pivotal for high-affinity binding to the alpha-1 adrenoceptor.
Analysis of Piperazine Ring, Quinazoline Moiety, and Oxadiazole Ring Contributions
Quinazoline Moiety: The 4-amino group on the 6,7-dimethoxyquinazoline (B1622564) ring is a consistent feature in potent alpha-1 adrenergic antagonists and is considered essential for high-affinity receptor binding. youtube.com Modifications to this amino group generally lead to a significant decrease in activity. The methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring also contribute to the binding affinity, likely through interactions with specific residues within the receptor's binding pocket.
Piperazine Ring: The piperazine ring serves as a versatile linker. While it is a common feature in many potent alpha-1 blockers, studies on prazosin (B1663645) analogs have shown that it can be replaced with other cyclic or even acyclic diamine chains without a complete loss of activity. youtube.com However, the piperazine ring in its chair conformation is thought to provide an optimal spatial orientation for the quinazoline and acyl moieties to interact with their respective binding sites on the receptor. Modifications to the piperazine ring can impact not only the affinity for the alpha-1 receptor but also the selectivity over other adrenergic receptor subtypes.
Rational Design Principles for Novel Tiodazosin Analogs
The rational design of novel tiodazosin analogs would be guided by the established SAR principles for quinazoline-based alpha-1 antagonists, with a specific focus on leveraging the properties of the 1,3,4-oxadiazole ring. Key design strategies would include:
Modification of the 1,3,4-Oxadiazole Substituent: The methylthio group at the 5-position of the oxadiazole ring is a prime target for modification. Replacing this group with other substituents of varying electronic and steric properties could lead to analogs with altered potency, selectivity, and pharmacokinetic profiles. For instance, introducing electron-withdrawing or electron-donating groups could modulate the interaction of the oxadiazole ring with the receptor.
Bioisosteric Replacement of the Piperazine Ring: While the piperazine ring is important, exploring its replacement with other five- or six-membered heterocyclic linkers could yield novel compounds with different conformational flexibility and binding modes.
Alterations to the Quinazoline Core: Although the 4-amino and 6,7-dimethoxy substitutions are generally considered optimal, minor modifications or the introduction of other small substituents on the quinazoline ring could be explored to fine-tune receptor affinity and selectivity.
Impact of Substitutions on Pharmacological Profiles
Based on the broader understanding of alpha-1 adrenergic antagonist SAR, the following impacts of substitutions on the pharmacological profiles of potential tiodazosin analogs can be hypothesized:
| Structural Moiety | Substitution | Predicted Impact on Pharmacological Profile |
| 1,3,4-Oxadiazole Ring | Replacement of the methylthio group with bulky alkyl groups | May decrease binding affinity due to steric hindrance. |
| Introduction of polar groups (e.g., -OH, -NH2) | Could enhance solubility and potentially introduce new hydrogen bonding interactions with the receptor. | |
| Piperazine Ring | N-methylation or substitution with small alkyl groups | May alter the basicity and conformation, potentially affecting receptor binding and selectivity. |
| Replacement with a homopiperazine (B121016) ring | Could change the distance and orientation between the quinazoline and oxadiazole moieties, likely impacting affinity. | |
| Quinazoline Ring | Removal or replacement of the 4-amino group | Expected to significantly reduce or abolish alpha-1 adrenergic antagonist activity. |
| Alteration of the 6,7-dimethoxy pattern | Could decrease binding affinity, as this substitution pattern is generally optimal for high potency. |
This table presents hypothetical impacts based on general SAR principles for alpha-1 adrenergic antagonists, as specific experimental data for tiodazosin analogs is limited.
Development of 1,3,4-Oxadiazole-Containing Derivatives
The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The development of novel tiodazosin derivatives containing the 1,3,4-oxadiazole ring could lead to compounds with dual or multiple pharmacological actions. For example, by strategically modifying the substituents on the oxadiazole ring, it might be possible to design analogs that retain alpha-1 adrenergic antagonism while also exhibiting other therapeutic effects. The synthesis of such hybrid molecules could involve the condensation of a piperazine-substituted quinazoline intermediate with various substituted 1,3,4-oxadiazole carboxylic acids or their derivatives. The exploration of quinazolinone-oxadiazole hybrids has already shown promise in the development of novel anticancer agents. nih.gov
Advanced Research Methodologies and Predictive Models
Computational Chemistry and In Silico Approaches
Computational chemistry provides powerful tools to simulate and predict the behavior of molecules, offering insights that can accelerate drug discovery and development. beilstein-journals.orgyoutube.com These in silico methods allow researchers to model interactions at the atomic level, predict properties, and screen vast libraries of compounds before undertaking costly and time-consuming laboratory experiments. beilstein-journals.org
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Tiodazosin (B1223089), docking simulations are used to model its interaction with the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR).
Given the structural similarity of Tiodazosin to the well-studied alpha-1 antagonist Prazosin (B1663645), docking studies on Prazosin provide a strong inferential model for Tiodazosin's binding mode. nih.govnih.gov Molecular modeling suggests that antagonists like Prazosin bind within a pocket formed by the transmembrane (TM) domains of the receptor, specifically interacting with amino acid residues in TM3, TM5, and TM6. nih.gov The 4-amino group on the quinazoline (B50416) ring, a core feature of both Tiodazosin and Prazosin, is considered crucial for high-affinity binding. slideshare.net Docking models predict that this quinazoline ring, along with the piperazine (B1678402) moiety, situates itself deep within the orthosteric pocket. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can be employed. MD is a computational method that analyzes the physical movements of atoms and molecules over time. rowan.edumdpi.com For the Tiodazosin-receptor complex, an MD simulation would provide insights into the stability of the predicted binding pose, revealing how the ligand and receptor adjust their conformations to maintain favorable interactions. This dynamic view is critical for confirming the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. rowan.edu
Key Predicted Interactions for Quinazoline-Based Antagonists:
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like the quinazoline-based alpha-1 antagonists, a QSAR model could be developed to predict the binding affinity of new, unsynthesized analogs.
The development of a 3D-QSAR model for these antagonists would involve aligning a set of molecules with known affinities (the training set) and then calculating steric and electrostatic fields around them. The model would identify specific regions where bulky groups or particular electrostatic properties increase or decrease receptor affinity. nih.gov Studies on other alpha-1 antagonists have shown that such models can successfully explain the affinities of different molecules based on a combination of steric and electrostatic interactions. nih.gov For Tiodazosin and its analogs, a QSAR model would highlight the importance of its core components:
Quinazoline Ring: Essential for receptor affinity. slideshare.net
Piperazine Ring: Can be replaced with other heterocycles without significant loss of affinity, indicating its role as a linker. slideshare.net
Acyl Moiety: Modifications here can significantly alter potency and subtype selectivity.
Predictive Models for Drug-Likeness and Pharmacological Properties
Before a compound enters extensive testing, computational models are used to predict its "drug-likeness" and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.govmdpi.com Drug-likeness is often initially assessed using heuristics like Lipinski's Rule of Five, which identifies physicochemical properties common among orally active drugs.
Predicted Physicochemical Properties of Tiodazosin:
Based on these fundamental properties, Tiodazosin hydrochloride demonstrates good "drug-like" characteristics, suggesting a favorable profile for oral bioavailability. In silico ADME models would further refine this profile by predicting its intestinal absorption rate, potential to cross the blood-brain barrier, and metabolic pathways. researchgate.net
Virtual Screening for Novel Alpha-Adrenergic Modulators
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netmdpi.com This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the alpha-1 adrenergic receptor. Millions of compounds from chemical databases are computationally docked into the receptor's binding site, and a scoring function is used to rank the best potential binders. nih.gov The known binding pose of Tiodazosin or a similar antagonist could be used to validate the docking protocol before screening. researchgate.net
Ligand-Based Virtual Screening (LBVS): When a high-resolution receptor structure is unavailable, this method uses the structure of known active ligands like Tiodazosin. A pharmacophore model can be built, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) required for binding. This model is then used as a 3D query to search for new compounds with a similar arrangement of features. researchgate.net
These screening methods can efficiently filter enormous virtual libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing, thereby discovering novel alpha-adrenergic modulators. mdpi.comnih.gov
Advanced In Vitro Models for Complex Biological Systems
While computational models provide valuable predictions, experimental validation is crucial. Advanced in vitro models are bridging the gap between traditional cell culture and in vivo studies by better mimicking the complexity of human tissues.
Three-Dimensional (3D) Cell Culture Systems
Traditional two-dimensional (2D) cell cultures, where cells grow as a monolayer on a flat surface, often fail to replicate the complex cell-cell and cell-matrix interactions found in vivo. mdpi.com Three-dimensional (3D) cell culture systems, such as spheroids or organoids, allow cells to grow in all directions, forming structures that more closely resemble native tissue microenvironments. nih.govnih.gov This added complexity can significantly alter cellular responses to drugs. youtube.com
For studying alpha-1 adrenergic antagonists, 3D models are particularly relevant. For instance, the anticancer effects of quinazoline-based antagonists like doxazosin (B1670899) have been identified. nih.govnih.govmdpi.com The efficacy of such compounds could be tested on 3D tumor spheroids (e.g., from prostate cancer cell lines), which better model the drug penetration and cellular heterogeneity of an actual tumor compared to 2D cultures. mdpi.comnih.gov Similarly, cardiac spheroids could be used to investigate the effects of Tiodazosin on cardiomyocyte function and fibrosis in a more physiologically relevant setting than a monolayer of cells. The use of an α2-adrenergic agonist has been shown to beneficially affect cellular properties in a 3D culture model of human trabecular meshwork cells, demonstrating the utility of these systems for studying adrenergic signaling. mdpi.com
Comparison of Cell Culture Models for Drug Testing:
Spheroid Models for Drug Penetration and High-Throughput Screening
Three-dimensional (3D) cell culture models, particularly spheroids, represent a significant advancement over traditional two-dimensional (2D) monolayer cultures for preclinical drug evaluation. Spheroids are self-assembled, spherical aggregates of cells that more accurately replicate the complex microenvironment of in vivo tissues. facellitate.comnih.gov This 3D architecture establishes physiological gradients of nutrients, oxygen, and catabolites, and promotes complex cell-cell and cell-extracellular matrix interactions that are absent in 2D models. nih.gov A critical feature of spheroid models is the formation of a physical permeability barrier, which means therapeutic agents must penetrate multiple cell layers to reach the spheroid core. facellitate.com This characteristic makes them a superior model for studying drug penetration and resistance mechanisms that are often underestimated in monolayer cultures. facellitate.com
While specific research applying spheroid models to the study of this compound is not extensively documented in publicly available literature, the methodology holds significant potential for evaluating this and other quinazoline-based compounds. For instance, high-content analysis of spheroid arrays can be employed to dissect the cytostatic and cytotoxic actions of a drug, yielding multi-parametric datasets that describe a compound's effects with greater detail. nih.gov Furthermore, studies utilizing 3D spheroids have been conducted on compounds targeting the adrenergic system, indicating the applicability of this model for relevant research. mdpi.com A study on the α2-adrenergic agonist Brimonidine, for example, used 3D spheroids of human trabecular meshwork cells to assess the compound's effect on the physical properties and gene expression of the cellular constructs. mdpi.com Such an approach could be adapted to study the influence of this compound on vascular smooth muscle cell spheroids to investigate its pharmacological effects in a 3D context.
| Feature | 2D Monolayer Culture | 3D Spheroid Model |
| Architecture | Flat, single layer of cells on a plastic surface | Spherical, multilayered cell aggregate |
| Cell Interactions | Limited to adjacent cells in a single plane | Extensive cell-cell and cell-matrix interactions in three dimensions |
| Physiological Gradients | Largely absent; uniform exposure to media | Present (oxygen, nutrients, pH, waste) from exterior to core |
| Drug Penetration | Direct and uniform exposure of all cells | Creates a permeability barrier requiring drug diffusion |
| Relevance | Lower physiological relevance; often overestimates drug sensitivity | Higher physiological relevance; mimics aspects of avascular tumors and tissues |
Organoid Models for Mimicking Tissue Complexity and Functionality
Organoids are advanced, self-organizing 3D structures grown in vitro from stem cells (either pluripotent or adult stem cells) that recapitulate key structural and functional aspects of a specific organ. bio-integration.org These models are invaluable for studying human development and disease, offering a higher degree of physiological relevance than conventional cell cultures or even spheroid models. By inheriting the genetic background of the donor, organoids serve as powerful tools for disease modeling and elucidating pathophysiological mechanisms. bio-integration.org
The application of organoid technology to the direct study of this compound has not been detailed in available scientific reports. However, the potential for using organoid systems to investigate the compound's mechanism of action is substantial. Given that this compound functions as an alpha-1 adrenergic receptor antagonist with effects on vascular smooth muscle, cardiovascular organoids, or "heart-on-a-chip" systems incorporating vascular components, would be a particularly relevant platform. nih.govnih.gov Researchers have successfully developed cardiac organ platforms that replicate the physiological and mechanical conditions of cardiomyocytes, allowing for the analysis of drug efficacy in a controlled, human-relevant system. bio-integration.org Such models could be used to study the intricate interactions between different cardiac and vascular cell types in response to alpha-1 adrenergic blockade by this compound, providing insights beyond what is possible with simpler models.
Microfluidic Devices and Organ-on-a-Chip Technologies
Microfluidic devices and the organ-on-a-chip (OoC) platforms they enable are revolutionizing preclinical research by providing dynamic, micro-scale environments that mimic the physiological conditions of human organs. researchgate.netcosmosmagazine.com These technologies integrate cell culture with microfabrication to recreate the structural architecture, cell-cell interfaces, and mechanical forces (e.g., fluid shear stress from blood flow) characteristic of living organs. nih.govcosmosmagazine.com For cardiovascular research, OoC platforms are particularly powerful as they can simulate the dynamic conditions of the heart and vasculature, bridging the translational gap between animal models and human clinical trials. nih.govcosmosmagazine.com
Specific studies detailing the use of organ-on-a-chip technology to evaluate this compound are not present in the current body of literature. Nevertheless, the technology is ideally suited for investigating the pharmacological effects of antihypertensive agents. A "vessel-on-a-chip" model, for instance, could be designed to study the direct effects of this compound on vascular tissue. Such a device would typically feature a microfluidic channel lined with vascular endothelial cells and surrounded by a layer of vascular smooth muscle cells. This setup allows researchers to perfuse media through the channel to simulate blood flow and introduce the compound to observe its effects on vasodilation, cellular signaling, and gene expression under physiologically relevant mechanical strain and shear stress. This approach offers a powerful, non-animal method for detailed mechanistic studies of alpha-1 adrenergic antagonists. cosmosmagazine.com
| Component | Function in a Hypothetical "Vessel-on-a-Chip" | Relevance for Tiodazosin Research |
| Microfluidic Channel | Serves as the lumen of the simulated blood vessel | Allows for controlled perfusion of this compound over cultured cells |
| Endothelial Cell Layer | Forms the inner lining of the vessel, responding to shear stress | Models the interaction of the drug with the endothelium |
| Smooth Muscle Cell Layer | Surrounds the endothelial layer and controls vessel tone | Provides the primary target for observing the vasodilatory effects of alpha-1 blockade |
| Extracellular Matrix | Provides a scaffold for cell growth and signaling | Mimics the natural tissue environment for more accurate cellular responses |
| Perfusion System | Controls the flow rate and pressure of the culture medium | Simulates physiological and hypertensive blood flow conditions |
Development of In Vivo Models for Specific Disease Research (Excluding Toxicity)
In vivo models are indispensable for understanding the systemic effects of pharmaceutical compounds in a complex, living organism. For research into antihypertensive agents like this compound, the Spontaneously Hypertensive Rat (SHR) is the most widely utilized and well-characterized animal model of essential hypertension. ahajournals.orgwikipedia.orgnih.gov
The SHR strain was developed in the 1960s by Okamoto and Aoki through the selective breeding of Wistar-Kyoto (WKY) rats that exhibited naturally elevated blood pressure. wikipedia.orgjst.go.jp This genetic model develops hypertension without surgical or pharmacological intervention, with blood pressure beginning to rise at approximately 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood. wikipedia.org The SHR model not only mimics the hypertensive state in humans but, under certain conditions, can also develop related cardiovascular pathologies, making it a robust platform for efficacy studies. nih.govcreative-bioarray.com
| Characteristic | Description |
| Model | Spontaneously Hypertensive Rat (SHR) |
| Origin | Selective inbreeding of Wistar-Kyoto (WKY) rats with elevated blood pressure jst.go.jp |
| Pathophysiology | Genetically inherited primary hypertension, closely resembling human essential hypertension ahajournals.orgnih.gov |
| Onset of Hypertension | Begins at approximately 5-6 weeks of age wikipedia.org |
| Adult Blood Pressure | Reaches stable systolic pressures between 180-200 mmHg wikipedia.org |
| Primary Research Use | Screening and evaluation of potential antihypertensive agents; studying the etiology and pathology of hypertension ahajournals.orgnih.gov |
Future Directions in Tiodazosin Hydrochloride Research
Exploration of Novel Therapeutic Applications Beyond Established Indications
While Tiodazosin (B1223089) was developed as an antihypertensive agent, its mechanism of action as an alpha-1 adrenoceptor antagonist suggests potential for other therapeutic uses. nih.gov Recent studies on similar quinazoline-based alpha-1 blockers, such as doxazosin (B1670899) and terazosin, have revealed their capacity to induce apoptosis in prostate cancer cells through a mechanism independent of alpha-1 adrenoceptor antagonism. nih.gov This opens a compelling avenue for investigating Tiodazosin hydrochloride's potential as an anticancer agent, particularly for hormone-insensitive prostate cancer.
Future research could focus on screening this compound against various cancer cell lines to identify potential antiproliferative activity. Furthermore, exploring its effects on other conditions where alpha-1 adrenergic receptors play a pathophysiological role, such as post-traumatic stress disorder (PTSD)-associated nightmares, could be a valuable area of investigation, similar to the off-label use of other alpha-1 blockers like prazosin (B1663645) and doxazosin. nih.gov
In-depth Investigations into Efficacy in Preclinical Disease Models
To explore these novel therapeutic applications, robust preclinical studies are essential. The use of established animal models of various diseases will be crucial in determining the in vivo efficacy of this compound. nih.govresearchgate.net For instance, its potential anticancer effects could be evaluated in xenograft models of human prostate tumors in immunocompromised mice.
In the context of cardiovascular diseases, while its antihypertensive effects are known, its potential cardioprotective effects in models of myocardial infarction or heart failure have not been extensively studied. nih.gov Animal models of these conditions, such as coronary artery ligation in rats or pigs, could provide valuable insights into whether this compound offers benefits beyond blood pressure reduction. nih.govnih.gov
Table 1: Potential Preclinical Models for Future this compound Research
| Therapeutic Area | Preclinical Model | Potential Endpoints to Investigate |
| Oncology | Human prostate cancer xenografts in mice | Tumor growth inhibition, apoptosis induction, cell cycle arrest |
| Cardiology | Rat model of myocardial infarction | Infarct size reduction, improvement of cardiac function, anti-remodeling effects |
| Neurology | Mouse model of PTSD-like behaviors | Reduction in fear conditioning and anxiety-like behaviors |
Development of Subtype-Specific Ligands for Alpha-Adrenergic Receptors
The alpha-1 adrenergic receptor has three main subtypes: α1A, α1B, and α1D. The development of ligands with high selectivity for one of these subtypes could lead to more targeted therapies with fewer side effects. nih.gov While Tiodazosin is known to be a selective postsynaptic alpha-adrenergic receptor antagonist, its specific binding profile at the different alpha-1 subtypes is not well-documented in recent literature. nih.gov
Future research should involve detailed radioligand binding assays to determine the affinity of this compound for each of the alpha-1 adrenoceptor subtypes. This knowledge would be instrumental in guiding the development of new Tiodazosin analogs with enhanced subtype selectivity. For example, higher selectivity for the α1A subtype, which is predominant in the prostate, could lead to better therapies for benign prostatic hyperplasia with minimal cardiovascular side effects. pharmacologymentor.com
Comparative Pharmacological Profiling with Emerging Antihypertensive Agents
The landscape of antihypertensive therapy has evolved significantly since the initial development of Tiodazosin. inlibrary.uz Newer classes of drugs, such as angiotensin II receptor blockers (ARBs) and direct renin inhibitors, have become first-line treatments for many patients. nih.gov A comprehensive comparative pharmacological profiling of this compound against these newer agents is warranted.
Studies in animal models, such as spontaneously hypertensive rats (SHR), could compare the efficacy, duration of action, and effects on hemodynamic parameters of Tiodazosin with modern antihypertensives. nih.gov One early study in SHR found that while acutely Tiodazosin was about half as potent as prazosin, chronic administration resulted in equivalent blood pressure reduction, suggesting potential alternative mechanisms of action with long-term use. nih.gov Further investigation into these mechanisms would be highly valuable.
Table 2: Comparative Antihypertensive Potency in Spontaneously Hypertensive Rats (Acute Subcutaneous Administration)
| Compound | Dose Range (mg/kg) for Graded BP Decrease | Relative Potency |
| Prazosin | 0.01-1 | Most Potent |
| Tiodazosin | 0.1-3 | Intermediate |
| Phentolamine | 0.1-3 | Intermediate |
| Trimazosin | 10-30 | Least Potent |
Data adapted from a study by Roebel et al. nih.gov
Application of Advanced Omics Technologies in Tiodazosin Research
The application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a deeper understanding of the molecular mechanisms of drug action and identify potential biomarkers of response or toxicity. To date, there is a lack of publicly available data on the application of these technologies to this compound research.
Future studies could employ pharmacogenomics to identify genetic variations that influence individual responses to Tiodazosin. Proteomics could be used to map the changes in protein expression in target tissues following drug administration, potentially revealing novel pathways affected by Tiodazosin. Metabolomics could help in identifying the metabolic fingerprint of Tiodazosin's action and its impact on endogenous metabolic pathways.
Further Elucidation of Structure-Activity Relationships for Enhanced Compound Potency and Selectivity
The chemical structure of this compound, which includes a quinazoline (B50416) core, a piperazine (B1678402) ring, and a 1,3,4-oxadiazole (B1194373) moiety, offers multiple sites for chemical modification to enhance its pharmacological properties. mdpi.comwikipedia.org Structure-activity relationship (SAR) studies are crucial for designing new analogs with improved potency, selectivity, and pharmacokinetic profiles. youtube.comyoutube.com
Key areas for future SAR studies include:
Modification of the Quinazoline Ring: Alterations to the substituents on the quinazoline core can influence binding affinity and selectivity for alpha-1 adrenoceptor subtypes. youtube.com
Replacement of the Piperazine Ring: Investigating the impact of replacing the piperazine ring with other heterocyclic structures could lead to compounds with different pharmacological profiles. youtube.com
Derivatization of the 1,3,4-Oxadiazole Moiety: Modifications to the 1,3,4-oxadiazole part of the molecule could be explored to optimize the compound's physicochemical and pharmacokinetic properties. mdpi.com
Synthetic chemistry efforts, coupled with computational modeling and biological evaluation, will be instrumental in developing the next generation of Tiodazosin-based compounds with superior therapeutic potential. nih.govpharmacophorejournal.commdpi.comresearchgate.net
Q & A
Q. Q1: What are the standard analytical methods for quantifying Tiodazosin hydrochloride in experimental formulations?
Answer: this compound quantification typically employs reversed-phase high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:
- Mobile phase : A buffered solution (e.g., potassium phosphate buffer, pH 7.5) mixed with acetonitrile (80:20 v/v) to optimize peak resolution .
- Column : C18 columns (250 mm × 4.6 mm, 5 µm particle size) are standard for separation .
- Sample preparation : Dissolve the compound in a suitable solvent (e.g., methanol), sonicate to ensure homogeneity, and filter through a 0.45 µm membrane before injection .
- Validation : Include system suitability tests for precision (RSD <2%) and accuracy (recovery 98–102%) per pharmacopeial guidelines .
Q. Q2: How does this compound interact with α-adrenoceptor subtypes in preclinical models?
Answer: Tiodazosin is a selective α1-adrenoceptor antagonist. In rat aortic smooth muscle studies, it competitively inhibits noradrenaline-induced contractions mediated by α1-adrenoceptors. Key findings include:
- Potency hierarchy : Prazosin > Doxazosin > Tiodazosin > Phentolamine in blocking α1-mediated calcium entry .
- Non-competitive antagonism : At higher concentrations (>25 nM), Tiodazosin suppresses the maximum response of the "fast component" (calcium release from intracellular stores), suggesting dual modulation of receptor-operated and voltage-gated calcium channels .
- Reversibility : Effects are reversible upon washing, unlike irreversible blockers like phenoxybenzamine .
Advanced Research Questions
Q. Q3: How can researchers distinguish competitive vs. non-competitive antagonism of this compound in functional assays?
Answer: Methodological approach :
Schild plot analysis : A linear plot (log[dose ratio – 1] vs. log[antagonist]) with a slope of 1 indicates competitive antagonism. Deviations suggest non-competitive mechanisms .
Maximal response suppression : Non-competitive antagonists reduce the maximal agonist response (e.g., Tiodazosin at 25 nM reduces noradrenaline-induced aortic contraction by 60%) .
Calcium modulation : Use calcium-free buffers with EGTA (3 mM) to isolate receptor-operated calcium entry. Competitive antagonists (e.g., Corynanthine) retain efficacy, while non-competitive agents (e.g., Tiodazosin) show reduced suppression .
Q. Q4: What experimental strategies resolve contradictory data on Tiodazosin’s selectivity for α1-adrenoceptor subtypes?
Answer: Contradictions often arise from tissue-specific receptor expression (e.g., α1A in prostate vs. α1B/D in vasculature). Mitigation strategies include:
Subtype-specific assays : Use transfected cell lines (e.g., CHO cells expressing α1A, α1B, or α1D receptors) to isolate binding affinity (Ki) and functional potency (IC50) .
Radioligand displacement : Compare displacement of [³H]-Prazosin (pan-α1 antagonist) vs. subtype-selective ligands (e.g., [³H]-Tamsulosin for α1A) .
In vivo models : Compare hemodynamic effects in α1B/D knockout mice to confirm vascular selectivity .
Q. Q5: How should researchers design dose-response studies to account for Tiodazosin’s dual effects on intracellular calcium?
Answer: Protocol considerations :
- Pre-incubation time : Allow ≥30 minutes for equilibration with receptors to ensure steady-state inhibition .
- Calcium modulation :
- Phase 1 : Assess "fast component" (intracellular calcium release) in calcium-free buffer.
- Phase 2 : Reintroduce extracellular calcium (2.5 mM) to evaluate "slow component" (calcium entry) .
- Positive controls : Include EGTA (3 mM) to validate calcium-dependent responses and Phentolamine (10 µM) to confirm α1-specificity .
Q. Q6: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Tight-sealing safety goggles, nitrile gloves, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .
- Spill management : Decontaminate with 70% ethanol and absorbent materials; dispose as hazardous waste .
- Storage : Store in light-resistant, airtight containers at 2–8°C to prevent degradation .
Q. Q7: How can researchers validate the purity of this compound batches for in vivo studies?
Answer:
- Impurity profiling : Use HPLC with a photodiode array detector (PDA) to detect related substances (e.g., synthetic intermediates). Relative retention times and response factors should align with pharmacopeial standards (e.g., USP limits: individual unknown ≤0.1%, total ≤0.3%) .
- Mass spectrometry (LC-MS/MS) : Confirm molecular ion peaks (m/z 431.47 for [M+H]⁺) and fragment patterns to rule out structural analogs .
Q. Q8: What statistical methods are recommended for analyzing Tiodazosin’s dose-dependent effects in functional assays?
Answer:
- Non-linear regression : Fit dose-response curves to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 and Hill slopes .
- Two-way ANOVA : Compare treatments across multiple doses and time points (e.g., calcium modulation phases) with post-hoc Tukey tests .
- Outlier detection : Use Grubbs’ test (α=0.05) to exclude non-physiological responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
